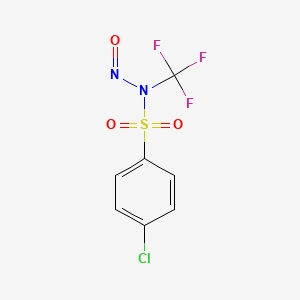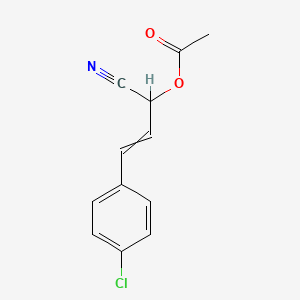![molecular formula C11H20O2 B14416396 2,2-Dimethyl-1,5-dioxaspiro[5.5]undecane CAS No. 82815-98-3](/img/structure/B14416396.png)
2,2-Dimethyl-1,5-dioxaspiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-1,5-dioxaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure where two oxygen atoms are incorporated into a spiro ring system. This compound is known for its stability and interesting chemical properties, making it a subject of study in various fields of chemistry and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1,5-dioxaspiro[5.5]undecane typically involves the reaction of cyclohexanone with 2,2-dimethyl-1,3-propanediol under acidic conditions. This reaction forms a ketal, which is the spiro compound . The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-1,5-dioxaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where one of the oxygen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, carboxylic acids, and substituted spiro compounds, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
2,2-Dimethyl-1,5-dioxaspiro[5.5]undecane has several applications in scientific research:
Mécanisme D'action
The mechanism by which 2,2-Dimethyl-1,5-dioxaspiro[5.5]undecane exerts its effects involves interactions with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The pathways involved often include inhibition or activation of enzymatic reactions, leading to the desired biological or chemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Dioxaspiro[5.5]undecane: Lacks the dimethyl substitution, leading to different chemical properties and reactivity.
3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane: Similar structure but with different substitution patterns, affecting its stability and reactivity.
2,4-Dimethyl-1,5-dioxaspiro[5.5]undecane: Another derivative with different substitution, leading to unique properties.
Uniqueness
2,2-Dimethyl-1,5-dioxaspiro[5.5]undecane is unique due to its specific substitution pattern, which imparts distinct stability and reactivity compared to other spirocyclic compounds. This makes it particularly valuable in synthetic chemistry and industrial applications .
Propriétés
Numéro CAS |
82815-98-3 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
4,4-dimethyl-1,5-dioxaspiro[5.5]undecane |
InChI |
InChI=1S/C11H20O2/c1-10(2)8-9-12-11(13-10)6-4-3-5-7-11/h3-9H2,1-2H3 |
Clé InChI |
MTYYVYSGOQMSSI-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCOC2(O1)CCCCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/structure/B14416314.png)
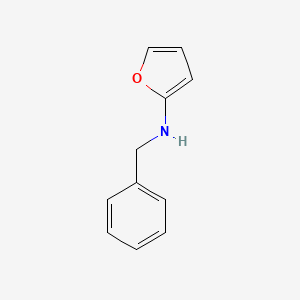

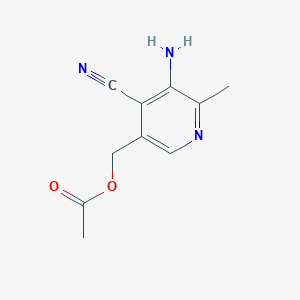
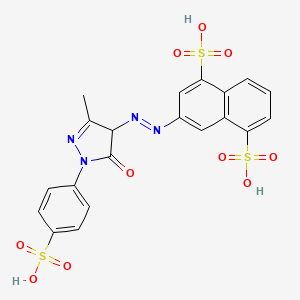
![1-[6-(Prop-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one](/img/structure/B14416348.png)
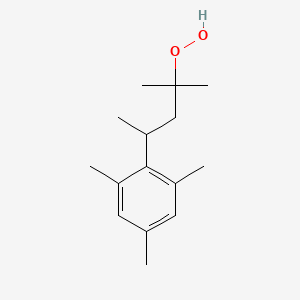
![4-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenoxy]aniline](/img/structure/B14416356.png)
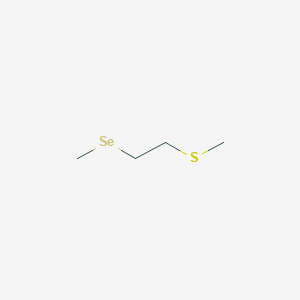
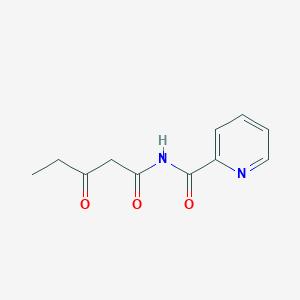
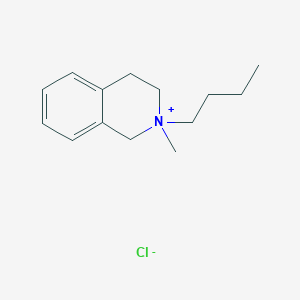
silane](/img/structure/B14416372.png)
